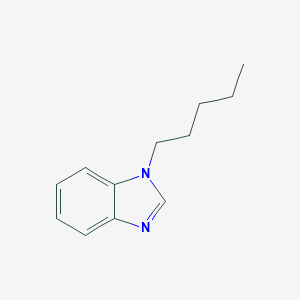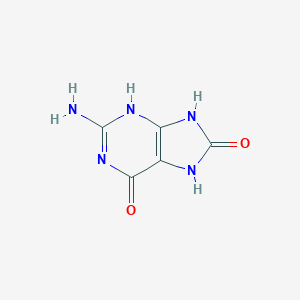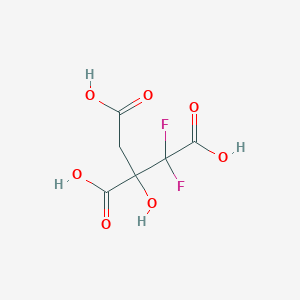
2,2-Difluorocitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorocitric acid (DFCA) is a chemical compound that belongs to the family of citric acid analogs. It is a potent inhibitor of aconitase, an enzyme involved in the citric acid cycle. DFCA has been widely used in scientific research due to its unique properties, including its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
2,2-Difluorocitric acid inhibits aconitase, an enzyme involved in the citric acid cycle, by binding to the iron-sulfur cluster of the enzyme. This binding prevents the enzyme from functioning properly, leading to a decrease in the production of ATP. The inhibition of aconitase by 2,2-Difluorocitric acid has been shown to induce apoptosis in cancer cells and reduce inflammation in vitro.
Efectos Bioquímicos Y Fisiológicos
2,2-Difluorocitric acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. 2,2-Difluorocitric acid has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Additionally, 2,2-Difluorocitric acid has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Difluorocitric acid has several advantages for lab experiments. It is a potent inhibitor of aconitase, making it a useful tool for studying the citric acid cycle and its regulation. Additionally, 2,2-Difluorocitric acid has been shown to have anti-inflammatory properties, making it a useful tool for studying the role of inflammation in disease. However, 2,2-Difluorocitric acid has some limitations for lab experiments. It is a complex molecule that requires careful control of the reaction conditions to obtain the desired product. Additionally, 2,2-Difluorocitric acid is relatively expensive and may not be readily available in some research settings.
Direcciones Futuras
There are several future directions for research on 2,2-Difluorocitric acid. One area of research is the development of 2,2-Difluorocitric acid analogs with improved properties, such as increased potency or selectivity. Another area of research is the study of 2,2-Difluorocitric acid in animal models of disease, to determine its potential as a therapeutic agent in vivo. Additionally, the role of 2,2-Difluorocitric acid in the regulation of the citric acid cycle and its metabolic effects on cancer cells and other disease states is an area of active research.
Métodos De Síntesis
2,2-Difluorocitric acid can be synthesized by the reaction of 2,2-difluoroacetaldehyde with citric acid in the presence of a catalytic amount of sulfuric acid. The reaction yields 2,2-Difluorocitric acid in high purity and yield. The synthesis of 2,2-Difluorocitric acid is a complex process that requires careful control of the reaction conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
2,2-Difluorocitric acid has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the growth of cancer cells by targeting aconitase, an enzyme involved in the citric acid cycle. 2,2-Difluorocitric acid has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Additionally, 2,2-Difluorocitric acid has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
139182-83-5 |
|---|---|
Nombre del producto |
2,2-Difluorocitric acid |
Fórmula molecular |
C6H6F2O7 |
Peso molecular |
228.1 g/mol |
Nombre IUPAC |
1,1-difluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6F2O7/c7-6(8,4(13)14)5(15,3(11)12)1-2(9)10/h15H,1H2,(H,9,10)(H,11,12)(H,13,14) |
Clave InChI |
SQDDNXLKKRCUBM-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(C(=O)O)(C(C(=O)O)(F)F)O |
SMILES canónico |
C(C(=O)O)C(C(=O)O)(C(C(=O)O)(F)F)O |
Sinónimos |
2,2-difluorocitrate 2,2-difluorocitric acid 2,2-difluorocitric acid, (+-) isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



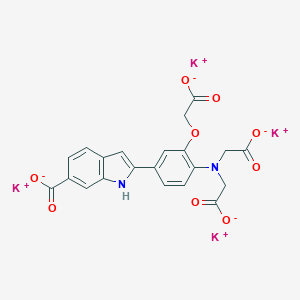
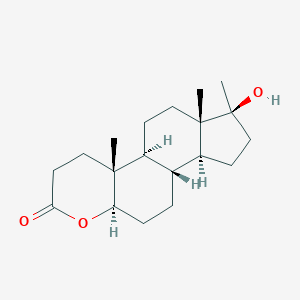
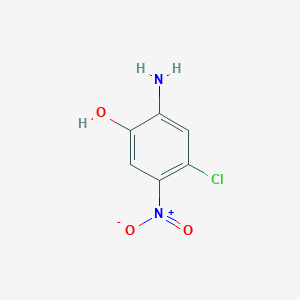
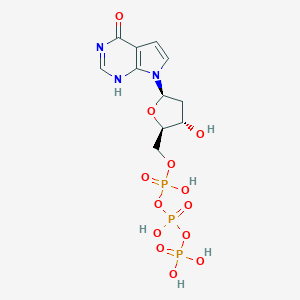
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
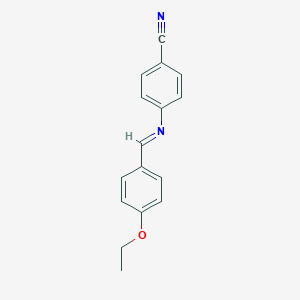
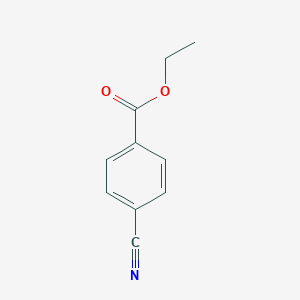
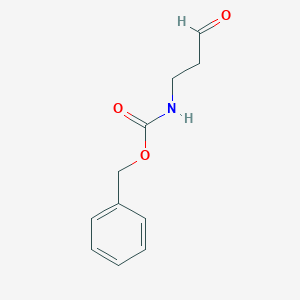
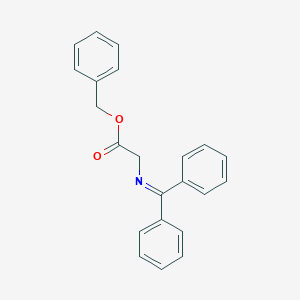


![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)
